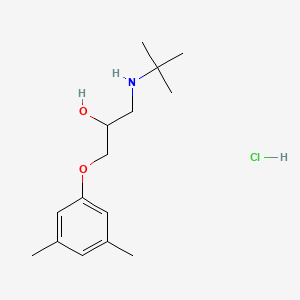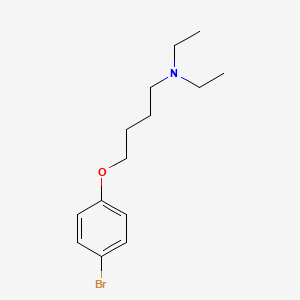![molecular formula C13H18ClNO B3846785 1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)
1-[3-(4-chlorophenoxy)propyl]pyrrolidine
Übersicht
Beschreibung
1-[3-(4-chlorophenoxy)propyl]pyrrolidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in learning and memory processes in the brain. CPP has been used to investigate the role of NMDA receptors in various physiological and pathological conditions, such as stroke, epilepsy, and Alzheimer's disease.
Wirkmechanismus
1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as glutamate, the natural ligand of the receptor. By binding to this site, 1-[3-(4-chlorophenoxy)propyl]pyrrolidine prevents glutamate from binding and activating the receptor, which leads to a reduction in calcium influx into the neuron. Calcium influx through NMDA receptors is critical for synaptic plasticity and learning processes, but excessive calcium influx can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)propyl]pyrrolidine's blockade of NMDA receptors has several biochemical and physiological effects, including:
1. Reduction in calcium influx: By blocking NMDA receptors, 1-[3-(4-chlorophenoxy)propyl]pyrrolidine reduces the amount of calcium that enters the neuron. This can prevent excessive calcium influx, which can lead to cell death.
2. Alteration of synaptic plasticity: NMDA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's blockade of NMDA receptors can alter synaptic plasticity and affect learning and memory processes.
3. Reduction in excitotoxicity: Excitotoxicity is the process by which excessive glutamate release leads to neuronal damage and cell death. By blocking NMDA receptors, 1-[3-(4-chlorophenoxy)propyl]pyrrolidine can reduce excitotoxicity and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-chlorophenoxy)propyl]pyrrolidine has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a potent and selective NMDA receptor antagonist, which allows researchers to study the role of this receptor in various physiological and pathological conditions.
2. Well-characterized: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been extensively studied in animal models and has a well-characterized mechanism of action, which makes it a reliable tool for research.
3. Neuroprotective: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's ability to block NMDA receptors may have neuroprotective effects, which can be useful in studying neurodegenerative diseases and other conditions.
Limitations:
1. Non-specific effects: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's blockade of NMDA receptors may have non-specific effects on other receptors and ion channels, which can complicate data interpretation.
2. Limited solubility: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
3. Species differences: The effects of 1-[3-(4-chlorophenoxy)propyl]pyrrolidine may vary between species, which can limit its usefulness in some animal models.
Zukünftige Richtungen
There are several future directions for 1-[3-(4-chlorophenoxy)propyl]pyrrolidine research, including:
1. Development of more selective NMDA receptor antagonists: While 1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a potent and selective NMDA receptor antagonist, there is still a need for more selective compounds that can target specific subtypes of NMDA receptors.
2. Investigation of the role of NMDA receptors in psychiatric disorders: NMDA receptors have been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia and depression. Further research is needed to understand the role of NMDA receptors in these conditions and to develop new treatments.
3. Development of novel neuroprotective agents: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's ability to block NMDA receptors may have neuroprotective effects, but there is a need for more potent and specific compounds that can protect neurons from damage in various neurological conditions.
In conclusion, 1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a potent and selective NMDA receptor antagonist that has been widely used in scientific research. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's ability to block NMDA receptors has several biochemical and physiological effects, including a reduction in calcium influx, alteration of synaptic plasticity, and reduction in excitotoxicity. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has several advantages and limitations for lab experiments, and there are several future directions for 1-[3-(4-chlorophenoxy)propyl]pyrrolidine research, including the development of more selective NMDA receptor antagonists and the investigation of the role of NMDA receptors in psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been used in a variety of scientific research applications, including:
1. Investigation of NMDA receptor function: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine is a potent and selective blocker of the NMDA receptor, which allows researchers to study the role of this receptor in various physiological and pathological conditions. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory processes in the brain.
2. Neuroprotection: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine's ability to block NMDA receptors may prevent excessive calcium influx into neurons, which can lead to cell death.
3. Epilepsy: 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been used to study the role of NMDA receptors in the pathophysiology of epilepsy. 1-[3-(4-chlorophenoxy)propyl]pyrrolidine has been shown to reduce seizure activity in animal models of epilepsy, suggesting that NMDA receptor blockade may be a potential therapeutic target for this condition.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQLABMXCVAVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-methylphenyl)ethyl]-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3846720.png)
![1-[6-(2-chlorophenoxy)hexyl]piperidine](/img/structure/B3846745.png)

![5,7-dibromo-1H-indole-2,3-dione 3-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone]](/img/structure/B3846755.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-butenoate](/img/structure/B3846767.png)
![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)
![1-[4-(1-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846777.png)


![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)